2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with a sulfonyl group and a diaminomethylene moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzenesulfonamide, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(4-aminophenyl)acetamide.
Formation of the Diaminomethylene Group: The next step involves the introduction of the diaminomethylene group. This can be achieved by reacting the intermediate with guanidine or similar reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits carbonic anhydrase IX, an enzyme involved in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide: This compound has a similar structure but includes a pyrimidine ring, which may alter its reactivity and biological activity.
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide:
Uniqueness
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .
Properties
IUPAC Name |
2-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O3S/c10-5-8(15)13-6-1-3-7(4-2-6)18(16,17)14-9(11)12/h1-4H,5H2,(H,13,15)(H4,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHLKLYVZYDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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